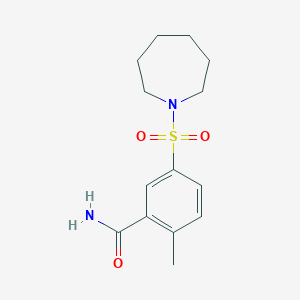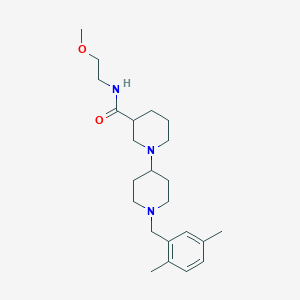![molecular formula C12H20N2O B5316663 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPMD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMD belongs to the class of spirocyclic compounds, which have been found to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and DNA repair.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation and growth. In fungal and viral cells, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of key enzymes, leading to a decrease in cell viability and replication.
Vorteile Und Einschränkungen Für Laborexperimente
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency and selectivity for specific targets. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one, including the development of new analogs with improved pharmacological properties, the evaluation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs for cancer treatment, and the investigation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one's potential as an antifungal and antiviral agent. Further studies are also needed to elucidate the mechanism of action of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel spirocyclic compound with potential therapeutic applications in cancer, fungal, and viral diseases. The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 1,3-cyclohexanedione in the presence of acetic acid. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a range of biological activities, including inhibition of cancer cell growth, fungal and viral enzyme activity. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency and selectivity for specific targets, but also has some limitations, including its potential toxicity and side effects. Future research on 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one should focus on the development of new analogs with improved pharmacological properties, the evaluation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs, and the investigation of its potential as an antifungal and antiviral agent.
Synthesemethoden
The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 1,3-cyclohexanedione in the presence of acetic acid. The reaction proceeds through a series of steps, including cyclization, oxidation, and dehydration, to yield the final product. The yield of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a variety of biological activities, including anticancer, antifungal, and antiviral properties. In particular, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to inhibit the activity of fungal and viral enzymes, which makes it a potential candidate for the development of new antifungal and antiviral drugs.
Eigenschaften
IUPAC Name |
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11-12(5-6-13-9-12)4-1-7-14(11)8-10-2-3-10/h10,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNMWLXYDGFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C(=O)N(C1)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)


![4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316616.png)
![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)